molecular formula C13H11N3OS B1425534 N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine CAS No. 924860-60-6

N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine

Cat. No. B1425534
CAS RN: 924860-60-6
M. Wt: 257.31 g/mol
InChI Key: RNXDQPRNNRNWSG-UHFFFAOYSA-N
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Description

Benzimidazole compounds are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . They have been found to be critical in biological processes and are present in many natural products . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase .


Synthesis Analysis

The usual synthesis of benzimidazole compounds involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In one study, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds can be determined by 1H and 13C NMR and X-ray diffraction .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For example, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can be determined by techniques such as FTIR and NMR .

Scientific Research Applications

DNA Interaction and Biological Staining

Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property is leveraged in fluorescent DNA staining for cell biology research, enabling chromosome and nuclear staining and flow cytometry analysis. These applications are crucial for genetic and cellular research, highlighting the importance of benzimidazole derivatives in scientific studies (Issar & Kakkar, 2013).

Anticancer and Antimicrobial Applications

Benzimidazole scaffolds, including those with modifications similar to the specified compound, are explored for their anticancer and antimicrobial potentials. These compounds exhibit a broad range of biological activities, such as antihypertensive, diuretic, and thermoregulating effects, alongside herbicidal properties. The structural diversity allows for targeted drug design against various diseases, making them a starting point for rational drug design (Hsu, Hu, & Liu, 2005).

Optoelectronic Materials

The incorporation of benzimidazole derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the versatility of benzimidazole compounds in scientific and industrial applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Agents

Benzimidazole derivatives serve as therapeutic agents in various domains, including antihistamine, antiparasitic, and anticancer applications. Their strong binding affinity to specific biological targets, such as the H1 receptor, exemplifies their significance in developing effective treatments with potential for broad applicability and high specificity (Sharma, Hatware, Bhadane, & Patil, 2021).

Mechanism of Action

Benzimidazole compounds have been found to have significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Safety and Hazards

The safety and hazards of benzimidazole compounds can be estimated using online computer software pkCSM .

Future Directions

Benzimidazole compounds have been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, they hold promise for future research and development in medicinal chemistry.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXDQPRNNRNWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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